(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL
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Description
Scientific Research Applications
Synthesis and Biological Activity Prediction
- Synthesis Techniques and Biological Activity Prediction: One study describes the synthesis of novel bicyclic systems containing the 1,2,4-oxadiazol-5-yl group, similar to the structure . These compounds were synthesized using one-pot condensation and their structures confirmed by various spectroscopic methods. Predictions of their biological activity were also presented (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial Activities
- Antimicrobial Properties: Another study focused on synthesizing new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which showed significant antimicrobial activities. This research highlights the potential of similar structures in antimicrobial applications (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
- Antimicrobial Activity of Related Compounds: Additionally, the synthesis of novel 1,2,4-oxadiazole derivatives and their strong antimicrobial activity were reported, indicating the potential of these compounds in medical applications (Krolenko, Vlasov, & Zhuravel, 2016).
Antitumor Activities
- Potential in Cancer Treatment: A study synthesized novel bioactive 1,2,4-oxadiazole natural product analogs and tested them for antitumor activity. One compound exhibited potent activity, suggesting a potential role in cancer treatment (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
- Synthesis of Anticancer Agents: Research into synthesizing substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents has been conducted, emphasizing the therapeutic potential of similar structures in oncology (Redda & Gangapuram, 2007).
Enantioselective Synthesis
- Enantioselective Synthesis Routes: A study explored an enantioselective synthesis route to alpha-aminooxy carbonyl compounds, involving pyrrolidine enamine as a substrate, highlighting advanced synthetic methods for these compounds (Momiyama, Torii, Saito, & Yamamoto, 2004).
Properties
IUPAC Name |
[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-3-6-10-7(15-11-6)8(14)12-2-1-5(13)4-12/h5,13H,1-4,9H2/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRDQLSPXCATMA-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=NC(=NO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=NC(=NO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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